molecular formula C24H24ClN3O3 B2934762 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 497060-63-6

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2934762
CAS No.: 497060-63-6
M. Wt: 437.92
InChI Key: OWXJPUCQKBWQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a combination of phenoxy, pyridine, and piperazine moieties

Scientific Research Applications

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of 4-chloro-2-methylphenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with a suitable halogenating agent to form the corresponding phenoxy intermediate.

    Coupling with pyridine derivative: The phenoxy intermediate is then coupled with a pyridine derivative under specific conditions to form the pyridine-3-carbonyl intermediate.

    Formation of the final compound: The pyridine-3-carbonyl intermediate is then reacted with 4-(2-methoxyphenyl)piperazine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can result in the formation of new compounds with different substituents.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-hydroxyphenyl)piperazine
  • 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-ethoxyphenyl)piperazine

Uniqueness

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-17-16-18(25)9-10-21(17)31-23-19(6-5-11-26-23)24(29)28-14-12-27(13-15-28)20-7-3-4-8-22(20)30-2/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJPUCQKBWQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.